4-(bromomethyl)-1-methyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-8-3-4(2-5)6-7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJLYVIGOLRODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromomethyl 1 Methyl 1h 1,2,3 Triazole and Its Precursors
Strategies for the Construction of the 1,2,3-Triazole Ring System
The formation of the 1,2,3-triazole ring is a cornerstone of modern synthetic chemistry. The most direct precursor to 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole, prior to bromination, is often (1-methyl-1H-1,2,3-triazol-4-yl)methanol or a related 4-substituted-1-methyl-1,2,3-triazole. The synthesis of this core structure can be achieved through several powerful cycloaddition strategies.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govacs.org This reaction, often termed "click chemistry," involves the reaction of an organic azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-isomer. beilstein-journals.orgthieme-connect.de
To synthesize the precursor for this compound, methylazide would be reacted with a suitable propargyl derivative. For instance, the reaction of methylazide with propargyl alcohol would yield (1-methyl-1H-1,2,3-triazol-4-yl)methanol, a direct precursor for subsequent bromination.
The Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate, or by using a direct Cu(I) source like CuI or [Cu(CH₃CN)₄]PF₆. beilstein-journals.orgnih.gov The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.orgrsc.org Solvent-free conditions have also been developed, enhancing the environmental friendliness of the process. rsc.org
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Propargyl alcohol | Benzyl azide | CuI, Triethylamine | Acetonitrile | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | Not specified | nih.gov |
| Phenylacetylene | 4-(1-Adamantyl)benzyl azide | Cu(OAc)₂·H₂O, NaAsc | DMF | 1-[4-(1-Adamantyl)benzyl]-4-phenyl-1H-1,2,3-triazole | Good | thieme-connect.de |
| Various terminal alkynes | Benzyl azide | Cu(PPh₃)₂NO₃ | Solvent-free | 1-Benzyl-4-substituted-1H-1,2,3-triazoles | 94-98 | rsc.org |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Alternatives
While CuAAC provides the 1,4-disubstituted triazole, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity, typically yielding the 1,5-disubstituted isomer. organic-chemistry.orgacs.orgresearchgate.net However, certain ruthenium catalysts can also produce 1,4-disubstituted triazoles. acs.org The mechanism is believed to involve a ruthenium-acetylide intermediate. acs.org Catalysts such as CpRuCl(PPh₃)₂ or CpRuCl(COD) are effective for these transformations. nih.govthieme.com Although less common for the synthesis of 1,4-disubstituted triazoles, RuAAC can be a valuable alternative, particularly when certain functional groups are incompatible with copper catalysts. organic-chemistry.org
Thermal and Metal-Free Cycloaddition Approaches
The original Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a thermal process that typically yields a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov This lack of regioselectivity limits its application for the specific synthesis of the 1,4-isomer required for this compound.
However, recent advancements have led to metal-free methods for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov These methods often rely on the use of activated alkynes or specific reaction conditions to control the regioselectivity. For instance, the reaction of an enaminone with an organic azide can produce 1,4-disubstituted triazoles with 100% regioselectivity. nih.gov Intramolecular azide-alkyne cycloadditions can also provide fused triazole systems with high regioselectivity without the need for a metal catalyst. mdpi.com While not directly applicable to the synthesis of the target compound, these methods highlight the ongoing development in the field.
Installation and Functionalization of the Bromomethyl Moiety
Once the 1-methyl-1H-1,2,3-triazole core is established, the next critical step is the introduction of the bromomethyl group at the 4-position. This can be achieved through direct halogenation of a methyl-substituted triazole or by converting a hydroxymethyl precursor.
Direct Halogenation Protocols (e.g., N-Bromosuccinimide (NBS) Mediated Reactions)
Direct bromination of a methyl group attached to an aromatic ring can be accomplished using radical brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the allylic and benzylic bromination of hydrocarbons. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.org
In the context of synthesizing this compound, this would involve the reaction of 1,4-dimethyl-1H-1,2,3-triazole with NBS. The triazole ring activates the adjacent methyl group, making it susceptible to radical bromination. The mechanism proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a stabilized triazolyl-methyl radical. This radical then reacts with a bromine source to yield the desired product.
Conversion of Hydroxymethyl Precursors via Halogenation Reagents (e.g., Appel Reaction Variants)
A more common and often higher-yielding approach involves the conversion of a hydroxymethyl group to a bromomethyl group. The precursor, (1-methyl-1H-1,2,3-triazol-4-yl)methanol, can be readily synthesized via the CuAAC reaction between methylazide and propargyl alcohol. uni.lu
The Appel reaction is a classic method for converting alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction proceeds under mild conditions and generally provides high yields. organic-chemistry.org The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction, leading to the formation of the alkyl bromide and triphenylphosphine oxide. wikipedia.org This method has been successfully applied to the bromination of primary hydroxyl groups in complex molecules, including carbohydrates. arkat-usa.org
Table 2: Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent System | Reaction Name/Type | Key Features | Reference |
|---|---|---|---|
| PPh₃, CBr₄ | Appel Reaction | Mild conditions, high yields for primary alcohols. | organic-chemistry.orgwikipedia.org |
| PPh₃, NBS | Mitsunobu-type | Alternative to CBr₄. | organic-chemistry.org |
| Oxalyl chloride, LiBr, cat. Ph₃PO | Catalytic Appel Reaction | Avoids stoichiometric phosphine (B1218219) waste. | thieme-connect.de |
| 2,2-Dibromo-1,3-dicyclohexylimidazolidine-4,5-dione | Phosphine-free bromination | Mild conditions. | thieme-connect.de |
Strategies for Regioselective Bromination on the Triazole Scaffold
The term "regioselective bromination" in the context of forming this compound refers to the specific bromination of the methyl group at the 4-position of the triazole ring, rather than direct bromination of the triazole ring itself. The synthetic strategy is designed to achieve this regioselectivity inherently.
The key to this regioselectivity lies in the two-step synthetic sequence. The 1,4-disubstituted triazole ring is first constructed with a hydroxymethyl group at the 4-position. The subsequent bromination step is a functional group transformation of the alcohol to a bromide and does not typically affect the aromatic triazole ring under the reaction conditions used. This approach ensures that the bromine atom is introduced specifically at the desired methyl position.
Alternative bromination strategies that might involve direct bromination of a methyl-substituted triazole are generally not employed for this target molecule due to the potential for multiple side reactions and lack of regiocontrol. The triazole ring itself can undergo electrophilic substitution, and direct radical bromination of the methyl group could lead to a mixture of mono-, di-, and tri-brominated products. Therefore, the pre-functionalization of the 4-position with a hydroxymethyl group is the most reliable method to ensure the desired regioselectivity.
Purification and Isolation Techniques for the Chemical Compound
The purification of this compound, as with its precursors, relies on standard laboratory techniques. Following the synthesis, the crude product is typically subjected to a work-up procedure to remove inorganic salts and other water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer with brine.
For the final purification, column chromatography is a widely used method. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.
Recrystallization is another effective purification technique, particularly if the product is a solid at room temperature. This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of pure crystals. The choice of solvent is critical and is determined experimentally to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.
In some cases, for related triazole compounds, purification has also been achieved through the formation of a salt, followed by washing and then neutralization to recover the purified triazole.
Table 2: Common Purification Techniques for Triazole Derivatives
| Technique | Description | Reference |
| Column Chromatography | Separation based on differential adsorption of compounds on a stationary phase. | |
| Recrystallization | Purification of solids based on differences in solubility. | |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | nih.gov |
This table provides a general overview of purification methods applicable to the target compound and its intermediates.
Scalability and Efficiency Considerations in Synthesis
The scalability and efficiency of the synthesis of this compound are largely dependent on the chosen synthetic route. The use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of the triazole precursor is a significant advantage in this regard.
"Click chemistry" reactions are renowned for their high yields, mild reaction conditions, and simple work-up procedures, all of which are crucial factors for large-scale synthesis. nih.govorganic-chemistry.org The CuAAC reaction is often characterized by its high atom economy and the fact that it can be performed in environmentally benign solvents like water. nih.gov These features make the synthesis of the (1-methyl-1H-1,2,3-triazol-4-yl)methanol precursor highly efficient and amenable to scale-up.
The subsequent bromination step using reagents like PBr₃ is also a well-established and scalable industrial process. However, the handling of corrosive and moisture-sensitive reagents like PBr₃ requires specialized equipment and safety precautions, which need to be considered for large-scale production.
Reactivity Profiles and Transformational Chemistry of 4 Bromomethyl 1 Methyl 1h 1,2,3 Triazole
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromine atom in the bromomethyl group of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a diverse range of substituted 1-methyl-1H-1,2,3-triazole derivatives.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound can participate in several such reactions.
Alkylation: The bromomethyl group is susceptible to alkylation by carbanions, such as those derived from active methylene (B1212753) compounds. For instance, the reaction with diethyl malonate in the presence of a base would be expected to yield diethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)malonate. This reaction introduces a functionalized two-carbon unit at the 4-position of the triazole ring, which can be further manipulated.
Grignard-type Reactions: While direct reaction with Grignard reagents can be complex due to the basicity of the Grignard reagent, organocuprates (Gilman reagents) offer a milder alternative for the formation of C-C bonds with alkyl halides. The reaction of this compound with a lithium dialkylcuprate would be expected to result in the corresponding 4-alkyl-1-methyl-1H-1,2,3-triazole.
Wittig Reactions: The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds. To utilize this compound in a Wittig reaction, it must first be converted into the corresponding phosphonium (B103445) salt. This is typically achieved by reacting it with triphenylphosphine (B44618). wikipedia.orgmasterorganicchemistry.combeilstein-journals.org The resulting (1-methyl-1H-1,2,3-triazol-4-yl)methyltriphenylphosphonium bromide can then be treated with a strong base to generate the ylide, which subsequently reacts with an aldehyde or ketone to produce a 4-(alkenyl)-1-methyl-1H-1,2,3-triazole. wikipedia.orgmasterorganicchemistry.combeilstein-journals.orgnih.gov
| Reaction Type | Reactant | Expected Product |
|---|---|---|
| Alkylation | Diethyl malonate | Diethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)malonate |
| Grignard-type (Gilman) | Lithium dimethylcuprate | 1,4-Dimethyl-1H-1,2,3-triazole |
| Wittig Reagent Synthesis | Triphenylphosphine | (1-methyl-1H-1,2,3-triazol-4-yl)methyltriphenylphosphonium bromide |
Carbon-Heteroatom Bond Forming Reactions
The electrophilic nature of the carbon atom in the bromomethyl group makes it a prime target for a variety of heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Amination: Reaction with primary or secondary amines leads to the corresponding 4-(aminomethyl)-1-methyl-1H-1,2,3-triazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For example, reaction with benzylamine (B48309) would yield N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)aniline. These aminated products are of interest in medicinal chemistry due to the prevalence of the amine functional group in bioactive molecules. beilstein-journals.orgnih.govdntb.gov.ua
Thiolation: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers. For instance, reaction with sodium thiophenoxide would produce 1-methyl-4-((phenylthio)methyl)-1H-1,2,3-triazole. These sulfur-containing compounds can serve as intermediates for further synthetic transformations.
Alkoxylation: Alkoxides, such as sodium methoxide (B1231860), can be used to synthesize the corresponding ethers. The reaction of this compound with sodium methoxide in methanol (B129727) would yield 4-(methoxymethyl)-1-methyl-1H-1,2,3-triazole.
| Reaction Type | Nucleophile | Product |
|---|---|---|
| Amination | Benzylamine | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)aniline |
| Thiolation | Sodium thiophenoxide | 1-methyl-4-((phenylthio)methyl)-1H-1,2,3-triazole |
| Alkoxylation | Sodium methoxide | 4-(methoxymethyl)-1-methyl-1H-1,2,3-triazole |
Cyclization Reactions Initiated by Nucleophilic Attack
The reactivity of the bromomethyl group can be harnessed to construct new heterocyclic rings through intramolecular nucleophilic substitution. If a nucleophilic group is present elsewhere in a molecule containing the this compound moiety, an intramolecular cyclization can occur. For example, a molecule containing a primary amine separated by a suitable linker from the bromomethyl group could undergo an intramolecular amination to form a nitrogen-containing heterocyclic ring fused or appended to the triazole.
Functional Group Interconversions of the Bromomethyl Group
Beyond substitution reactions, the bromomethyl group can be transformed into other functional groups through reduction or oxidation, further expanding the synthetic utility of this compound.
Reduction to Methyl or Hydrogen Analogs
The bromomethyl group can be reduced to a methyl group or even further to a hydrogen atom, effectively removing the bromine.
Reduction to Methyl: Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen source, can be employed to replace the bromine atom with a hydrogen, yielding 1,4-dimethyl-1H-1,2,3-triazole. Alternatively, hydride reagents such as sodium borohydride (B1222165) in the presence of a suitable catalyst may also effect this transformation. nih.gov
Reduction to Hydrogen: While more challenging, complete removal of the bromomethyl group to leave a hydrogen at the 4-position of the triazole ring would require more forcing reductive conditions.
Oxidation to Carbonyl or Carboxyl Derivatives
Oxidation of the bromomethyl group provides access to the corresponding aldehyde and carboxylic acid, which are valuable synthetic intermediates.
Oxidation to Aldehyde: The Sommelet reaction or the Kornblum oxidation are classic methods for the conversion of benzylic halides to aldehydes and could be applicable here. The Kornblum oxidation, for example, involves the reaction of the bromomethyl compound with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which upon treatment with a base, eliminates to form the aldehyde, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. mdpi.com
Oxidation to Carboxylic Acid: More vigorous oxidation, for example using potassium permanganate (B83412) (KMnO4) or other strong oxidizing agents, can convert the bromomethyl group directly to a carboxylic acid, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. nih.gov
| Transformation | Reagent(s) | Product |
|---|---|---|
| Reduction to Methyl | H₂, Pd/C | 1,4-dimethyl-1H-1,2,3-triazole |
| Oxidation to Aldehyde | DMSO, base (Kornblum) | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄ | 1-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Formation of Azidomethyl Derivatives as Click Chemistry Precursors
A cornerstone of the modern synthetic utility of 1,2,3-triazoles is "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate inoffensive byproducts. organic-chemistry.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, forming a 1,4-disubstituted 1,2,3-triazole from an organic azide (B81097) and a terminal alkyne. organic-chemistry.orgbeilstein-journals.org
The compound this compound is an excellent precursor for generating the necessary azide component for this reaction. The bromine atom on the exocyclic methylene group is readily displaced by an azide nucleophile, typically from sodium azide, via a standard SN2 reaction. This transformation yields 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole, a key building block that contains the requisite azide functionality for participation in CuAAC reactions. This two-step sequence allows for the covalent linking of the 1-methyl-1,2,3-triazole core to a vast array of alkyne-containing molecules, scaffolds, and materials. nih.govnih.gov
The general transformation is outlined below:
Step 1: Synthesis of 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole

Representative Reaction Conditions for Azide Formation
| Parameter | Value |
|---|---|
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) or Acetone |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | >90% |
Step 2: CuAAC Click Reaction

This subsequent click reaction is known for its high efficiency and functional group tolerance, allowing the 'R' group on the alkyne to be highly diverse. beilstein-journals.org
Examples of Alkyne Partners for CuAAC
| Alkyne Coupling Partner | R-Group | Potential Application Area |
|---|---|---|
| Phenylacetylene | Phenyl | Synthesis of small molecule libraries |
| Propargyl alcohol | -CH₂OH | Introduction of a hydroxyl handle for further functionalization |
| 1-Ethynyl-4-fluorobenzene | 4-Fluorophenyl | Medicinal chemistry, PET imaging precursors |
Electrophilic Reactions of the Triazole Ring (if influenced by bromomethyl)
The 1,2,3-triazole ring possesses a unique electronic structure. While it is aromatic with six delocalized π-electrons, the presence of three electronegative nitrogen atoms renders the ring electron-deficient, or π-deficient. nih.gov This characteristic makes the 1,2,3-triazole core generally resistant to classical electrophilic aromatic substitution reactions, which typically require electron-rich aromatic systems.
The substituent at the 4-position, a bromomethyl group (-CH₂Br), further deactivates the triazole ring towards electrophilic attack. The bromine atom exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the methylene carbon and, consequently, from the triazole ring. This effect reduces the electron density at the sole remaining ring carbon, C-5, making it even less nucleophilic and thus less susceptible to attack by electrophiles.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Atom
The bromine atom in this compound is located on an sp³-hybridized carbon, making it an alkyl halide. Its position adjacent to the aromatic triazole ring makes it analogous to a benzylic halide, which enhances its reactivity. While the most prevalent metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, traditionally employ aryl or vinyl halides (C(sp²)-X), methodologies have been developed to extend these powerful C-C bond-forming reactions to C(sp³)-X electrophiles, particularly activated ones like benzylic and allylic halides. organic-chemistry.orgnih.gov
Therefore, this compound can be considered a viable substrate for several such cross-coupling reactions, using the reactive C-Br bond as a synthetic linchpin.
Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Product |
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 4-(Alkyl/Aryl-methyl)-1-methyl-1H-1,2,3-triazole |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPA) | 4-(Alkynyl-methyl)-1-methyl-1H-1,2,3-triazole |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | 4-(Alkyl/Aryl-methyl)-1-methyl-1H-1,2,3-triazole |
| Heck-type Coupling | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | 4-(Allyl-substituted-methyl)-1-methyl-1H-1,2,3-triazole |
These reactions provide powerful pathways to introduce a wide variety of carbon-based substituents at the 4-position of the triazole, significantly expanding its synthetic utility for creating complex molecular architectures. The Suzuki-Miyaura coupling enables the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds, while the Sonogashira coupling is a premier method for installing alkynyl groups. wikipedia.orgnih.gov
Applications of 4 Bromomethyl 1 Methyl 1h 1,2,3 Triazole As a Synthetic Building Block
Construction of Complex Polyfunctionalized Triazole Architectures
The reactive bromomethyl group of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole serves as a versatile handle for introducing the 1-methyl-1,2,3-triazole scaffold into more elaborate molecular frameworks. The carbon-bromine bond is readily cleaved by a variety of nucleophiles, enabling the construction of diverse polyfunctionalized triazoles.
Research has shown that halomethyl-triazoles, including the bromo-variant, are effective alkylating agents. mdpi.com The bromide is an excellent leaving group, allowing for efficient reactions with O-, N-, and S-centered nucleophiles under mild conditions. For instance, reaction with alcohols or phenols yields ether linkages, while reaction with amines produces substituted aminomethyl-triazoles. Thiol-containing compounds can be used to form thioether bonds, a common strategy in bioconjugation.
Beyond simple substitution at the bromomethyl position, the triazole ring itself can be further functionalized. While the 1,4-disubstituted triazole ring is generally stable, advanced organometallic techniques can enable C-H functionalization at the 5-position of the ring. nih.govresearchgate.net This allows for the introduction of aryl or alkyl groups, transforming a simple triazole into a more complex, polysubstituted architecture. For example, palladium-catalyzed C-H arylation has been successfully applied to 1-substituted 1,2,4-triazoles, and similar principles can be applied to 1,2,3-triazoles. nih.gov This dual reactivity—nucleophilic substitution at the bromomethyl group and potential C-H activation on the ring—makes the parent compound a valuable precursor for a library of complex triazole derivatives. researchgate.netnih.gov
Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative and based on the known reactivity of halomethyl triazoles.
| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Linkage | Product Class |
|---|---|---|---|
| R-OH (Alcohol/Phenol) | Base (e.g., NaH, K₂CO₃) | -CH₂-O-R | Ether |
| R-NH₂ (Amine) | Mild Base | -CH₂-NH-R | Secondary Amine |
| R-SH (Thiol) | Mild Base | -CH₂-S-R | Thioether |
| N₃⁻ (Azide) | NaN₃ | -CH₂-N₃ | Alkyl Azide (B81097) |
Development of Conjugates and Hybrid Molecules
A significant application of this compound is in the synthesis of hybrid molecules, particularly in the field of medicinal chemistry. nih.gov The 1,2,3-triazole moiety is valued as a linker that connects two or more different pharmacophores into a single molecular entity. nih.govmdpi.comresearchgate.net This strategy aims to create new therapeutic agents with potentially improved efficacy or novel mechanisms of action. nih.gov
The synthesis of these conjugates often leverages the reactivity of the bromomethyl group. A common approach involves alkylating a molecule of interest (e.g., a natural product, a drug scaffold) that contains a suitable nucleophilic functional group. For example, the hydroxyl or amine group of one pharmacophore can be reacted with this compound to attach the triazole linker. The resulting triazole-containing intermediate can then be further elaborated.
Alternatively, the bromomethyl group can be converted into other functional groups to facilitate subsequent conjugation reactions. A prominent example is its conversion to an azidomethyl group (-CH₂N₃) via reaction with sodium azide. This product becomes a key partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.gov This powerful and highly regioselective reaction allows the azido-functionalized triazole to be "clicked" onto another molecule bearing a terminal alkyne, forming a new, larger 1,2,3-triazole-containing hybrid. nih.govnih.gov This method has been used to create a wide variety of hybrids, including conjugates with isatins, phenolic compounds, pyrazoles, and dihydropyrimidinones. nih.govmdpi.comresearchgate.net
Table 2: Examples of Synthesized Triazole Hybrids via Click Chemistry This table presents examples of complex hybrids where a (triazol-4-yl)methyl unit, similar to that derived from the title compound, acts as a linker.
| Pharmacophore 1 | Pharmacophore 2 | Resulting Hybrid Class | Research Finding | Ref. |
|---|---|---|---|---|
| Isatin | Phenolic Acid | Isatin-triazole-phenolic hybrids | Synthesis achieved via CuAAC, with the (triazol-4-yl)methyl ester linking the phenolic moiety. | mdpi.com |
| Dihydropyrimidinone | Substituted Aryl Group | DHPM-triazole hybrids | Synthesized via click reaction between an alkyne-functionalized DHPM and an aryl azide. | nih.gov |
| Pyrazole- nih.govmdpi.comnih.gov-triazole | Substituted Aryl Group | Pyrazole-triazole-triazole hybrids | Novel antitumor candidates synthesized via CuAAC. | nih.gov |
Precursor for Advanced Materials (excluding specific material properties)
The unique structural properties of the 1,2,3-triazole ring make it a valuable component in materials science. lifechemicals.comrsc.org this compound serves as a key starting material for incorporating this functional heterocycle into larger macromolecular structures.
The advent of click chemistry has revolutionized the synthesis of complex polymers and dendrimers, with the 1,2,3-triazole ring often forming the backbone or side-chain functionalities of these materials. lifechemicals.com this compound is an ideal precursor for creating monomers for poly(triazole)s.
For polymerization, the bromomethyl group can be converted to a more suitable functional group. For example:
Conversion to an Azide: Reaction with sodium azide yields 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole. This compound can act as a monomer in a CuAAC polymerization with a di-alkyne, or it can be used to functionalize a pre-existing polymer backbone.
Conversion to an Alkyne: Reaction with a protected propargylamine (B41283) followed by deprotection could introduce a terminal alkyne, making it suitable for polymerization with a di-azide monomer.
The 1,2,3-triazole moiety has gained significant attention for its use in functional coatings and surface modification, partly due to its strong anti-corrosive and anti-fouling properties. rsc.org The azide-alkyne click reaction is a powerful tool for the functionalization of a wide range of inorganic surfaces, including metal oxides and nanoparticles. rsc.org
This compound can be used to immobilize the triazole unit onto a surface through several methods:
Direct Grafting: A surface pre-functionalized with nucleophilic groups (e.g., amines, thiols) can be directly reacted with the bromomethyl triazole, forming a stable covalent bond.
Click Chemistry Approach: The bromomethyl triazole is first converted to its azide derivative. Separately, the target surface is functionalized with terminal alkyne groups. The two components are then joined using the CuAAC reaction. This method is highly efficient and ensures a specific orientation of the triazole on the surface.
This surface modification can be used to prepare superhydrophobic coatings or to introduce specific functionalities onto materials like silica (B1680970) gels, glass slides, or metallic nanoparticles. rsc.orgscispace.com
Synthesis of Rigid Linkers and Scaffolds for Supramolecular Assembly
In supramolecular chemistry, the 1,2,3-triazole ring is a valuable and versatile functional unit that goes beyond its role as a simple covalent linker. nih.gov It can participate in a range of non-covalent interactions, including hydrogen bonding (acting as both an acceptor and, via the C5-H, a donor) and halogen bonding. nih.govnih.gov These interactions are fundamental to the self-assembly of complex, ordered supramolecular structures such as foldamers, macrocycles, and interlocked systems like rotaxanes and catenanes. rsc.orgnih.gov
This compound is an excellent building block for creating the rigid scaffolds required for these assemblies. By reacting the bromomethyl group with bifunctional or polyfunctional molecules, the triazole can be incorporated as a rigid spacer or a directional vector. The planarity and stability of the triazole ring help to pre-organize the resulting molecule into a defined shape, facilitating predictable self-assembly.
Furthermore, the bromine atom in the precursor (or other halogens introduced subsequently) can itself act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. researchgate.net This adds another layer of control for directing the formation of specific crystal packing arrangements or solution-phase aggregates. The combination of the triazole's hydrogen bonding capabilities and the potential for halogen bonding makes this class of compounds highly useful for crystal engineering and the rational design of new supramolecular materials. nih.govresearchgate.net
Mechanistic Investigations and Elucidation of Reaction Pathways
Kinetic Studies of Key Transformations Involving the Chemical Compound
The primary transformations involving 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole are nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile. These reactions are anticipated to follow a bimolecular nucleophilic substitution (S_N2) mechanism.
Kinetic studies, while not extensively reported for this specific compound, would be expected to demonstrate second-order kinetics, with the reaction rate being dependent on the concentrations of both the triazole substrate and the incoming nucleophile. The general rate law can be expressed as:
Rate = k[this compound][Nucleophile]
The rate constant, k, is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles (e.g., azide (B81097), thiolate) will react faster than weaker ones (e.g., water, alcohols).
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are known to accelerate S_N2 reactions. They can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. researchgate.netsciforum.netmdpi.com
Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate constant, in accordance with the Arrhenius equation.
The electron-withdrawing character of the 1-methyl-1H-1,2,3-triazole ring is expected to have a modest activating effect on the adjacent carbon atom towards nucleophilic attack, potentially leading to faster reaction rates compared to simple alkyl bromides.
| Factor | Expected Effect on Reaction Rate | Rationale |
| Concentration of Substrate | Increases rate proportionally | The reaction is bimolecular. |
| Concentration of Nucleophile | Increases rate proportionally | The reaction is bimolecular. |
| Strength of Nucleophile | Stronger nucleophiles increase rate | Lower activation energy for the transition state. |
| Solvent Polarity (Aprotic) | Increased polarity increases rate | Stabilizes the transition state more than the reactants. researchgate.netsciforum.netmdpi.com |
| Temperature | Higher temperature increases rate | Provides more kinetic energy to overcome the activation barrier. |
Identification and Characterization of Reaction Intermediates
The S_N2 mechanism is a concerted process, meaning that bond-breaking (C-Br) and bond-forming (C-Nucleophile) occur simultaneously. researchgate.netsciforum.netmdpi.com Consequently, discrete, stable reaction intermediates are not formed along the reaction coordinate. The process proceeds through a single, high-energy transition state.
In reactions where this compound is formed in situ and reacts further, pre-reaction complexes between the reactants might exist, such as ion pairs between a charged nucleophile and its counter-ion, but these are generally not considered true reaction intermediates. researchgate.net
Transition State Analysis in Bromomethyl-Triazole Reactions
Computational studies are a powerful tool for analyzing the transition state of S_N2 reactions. researchgate.netsciforum.netmdpi.com For the reaction of this compound with a nucleophile (Nu⁻), the transition state is characterized by a trigonal bipyramidal geometry at the methylene (B1212753) carbon atom.
Key features of the proposed transition state include:
The central carbon atom is sp²-hybridized and planar with the two hydrogen atoms and the triazole ring.
The incoming nucleophile and the outgoing bromide leaving group are positioned colinearly, 180° apart, along the axis perpendicular to this plane.
Partial bonds exist between the carbon and the nucleophile (C---Nu) and between the carbon and the bromine (C---Br).
A partial negative charge is distributed between the nucleophile and the leaving group.
The energy of this transition state, and thus the activation energy of the reaction, is influenced by the electronic properties of the triazole ring. The inductive electron-withdrawing effect of the triazole stabilizes the electron-rich transition state, thereby lowering the activation barrier and accelerating the reaction. Computational models like Density Functional Theory (DFT) can be used to calculate the potential energy surface, bond distances, and charge distribution of the transition state. researchgate.netmdpi.com
| Parameter | Description in the S_N2 Transition State |
| Geometry at Carbon | Trigonal bipyramidal |
| C-H Bonds | In a plane with the triazole ring attachment |
| Nu-C-Br Angle | Approximately 180° |
| Bonding | Partial C-Nu bond formation and partial C-Br bond cleavage |
| Charge Distribution | Negative charge delocalized over Nu and Br |
Regioselectivity and Stereoselectivity Control in Reactions
Regioselectivity: In reactions involving this compound, regioselectivity is generally high and straightforward. The primary electrophilic site is the methylene carbon atom due to the polarized C-Br bond and its activation by the adjacent triazole ring. Other potential sites for nucleophilic attack, such as the carbon atoms of the triazole ring or the methyl group, are significantly less reactive under typical nucleophilic substitution conditions. Nucleophilic substitution on the sp²-hybridized carbons of an aromatic triazole ring is generally difficult and requires harsh conditions or specific activation. rsc.orgresearchgate.net Therefore, nucleophiles will selectively attack the bromomethyl group.
If a multifunctional nucleophile is used, regioselectivity can become an issue related to the nucleophile itself. For example, a molecule with both a thiol and an alcohol group will typically react preferentially at the more nucleophilic thiol group.
Stereoselectivity: The substitution reaction occurs at a prochiral methylene (-CH₂Br) center. As such, the product of a reaction with an achiral nucleophile will also be achiral. Stereoselectivity becomes a relevant consideration only if the reaction creates a new stereocenter. This could happen if either the nucleophile is chiral or if the introduced group, in a subsequent step, renders the methylene carbon a stereocenter. Since the S_N2 reaction proceeds with a defined backside attack, it leads to an inversion of configuration at a chiral center. However, as the substrate is achiral, this aspect of stereoselectivity is not directly applicable.
Theoretical and Computational Chemistry Studies of 4 Bromomethyl 1 Methyl 1h 1,2,3 Triazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published research could be located that details quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole. Consequently, there is no available data on its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or calculated reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index).
Molecular Dynamics Simulations for Conformational Analysis and Interactions
There are no records of molecular dynamics (MD) simulations having been performed on this compound. Therefore, information regarding its conformational landscape, flexibility, and interaction with solvents or other molecules from a simulation perspective is not available.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
No computational studies predicting the spectroscopic properties of this compound were found. While experimental spectroscopic data may exist, theoretical calculations that correlate with and help assign experimental spectra are not present in the available literature. This includes predicted 1H and 13C NMR chemical shifts and calculated infrared (IR) vibrational frequencies.
Advanced Analytical and Spectroscopic Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are employed to confirm its constitution and the specific 1,4-disubstitution pattern.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the triazole ring proton (C5-H), a singlet for the bromomethyl protons (-CH₂Br), and a singlet for the N-methyl protons (N-CH₃). The chemical shift of the triazole proton is a key indicator of the substitution pattern. mdpi.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. Key signals include those for the two triazole ring carbons (C4 and C5), the bromomethyl carbon, and the N-methyl carbon. The chemical shift of the C5 carbon in 1,4-disubstituted 1,2,3-triazoles typically appears at approximately 120 ppm, while the C4 carbon is more deshielded. researchgate.net This distinction is crucial for differentiating it from the 1,5-isomer. researchgate.net
2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming assignments. An HSQC experiment correlates the proton signals with their directly attached carbon atoms. An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC spectrum would show a correlation between the N-methyl protons and the C5 carbon of the triazole ring, unequivocally confirming the N1-substitution and the 1,4-regioisomer structure. arkat-usa.orgvibgyorpublishers.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| N-CH₃ | ~4.1 | ~36 |
| -CH₂Br | ~4.6 | ~25 |
| C5-H | ~7.7 | - |
| C4 | - | ~145 |
| C5 | - | ~125 |
Note: Predicted values are based on typical shifts for similar 1,4-disubstituted 1,2,3-triazole structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations for the methyl group and the triazole ring, N=N and C=N stretching vibrations characteristic of the triazole ring, and the C-Br stretching frequency. nih.govresearchgate.net The triazole ring itself has several "marker bands" that can be used for its identification. nih.gov The absence of a strong, broad N-H stretching band confirms the N-substitution on the triazole ring. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.govresearchgate.net The spectrum would show characteristic bands for the triazole ring deformations and stretching vibrations. researchgate.netresearchgate.net The C-Br bond also gives a characteristic Raman signal. The combination of IR and Raman data offers a comprehensive vibrational profile of the molecule. rsc.org
Table 2: Expected Vibrational Spectroscopy Bands (cm⁻¹) for Key Functional Groups
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic/Triazole) | 3100-3150 | 3100-3150 |
| C-H Stretch (Aliphatic/Methyl) | 2950-3000 | 2950-3000 |
| C=N, N=N Stretch (Triazole Ring) | 1450-1550 | 1450-1550 |
| Triazole Ring Breathing/Deformation | 1000-1300 | 1000-1300 |
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry, GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₄H₆BrN₃), the expected monoisotopic mass is 160.9745 Da. nih.gov The measured mass can be used to confirm the elemental formula, C₄H₆BrN₃, by comparing it to the theoretical value. rsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple a separation technique with mass analysis. GC-MS is suitable for volatile and thermally stable compounds. researchgate.net The polarity of triazole derivatives can sometimes affect chromatographic response and peak shape in GC systems. researchgate.netdnu.dp.ua LC-MS is a versatile alternative for less volatile or thermally labile compounds. In either case, the mass spectrometer provides a mass spectrum for the eluted compound, confirming its identity and purity. Fragmentation patterns typically involve the loss of the bromine atom, the bromomethyl group, or cleavage of the triazole ring.
X-ray Crystallography for Solid-State Structural Elucidation
For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of the 1,4-disubstitution pattern and reveals detailed structural parameters.
If a suitable single crystal of this compound can be grown, X-ray analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It would also provide insights into the crystal packing and identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. mdpi.comiucr.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)
Chromatographic methods are essential for monitoring the progress of the synthesis and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction, for example, the cycloaddition step in the synthesis of the triazole ring. researchgate.netrsc.orgrsc.org By comparing the spots of the starting materials and the reaction mixture on a TLC plate, one can determine when the reaction is complete. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. helixchrom.com A sample is injected into the HPLC system, and a chromatogram is generated, showing peaks for the main compound and any impurities. The area of the main peak relative to the total area of all peaks gives a quantitative measure of purity. Different detectors (e.g., UV, MS) can be used depending on the compound's properties. nih.gov
Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. rjptonline.org Similar to HPLC, it separates the target compound from impurities, and the resulting chromatogram can be used for quantification. dnu.dp.ua
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula. For C₄H₆BrN₃, this technique verifies that the empirical formula is consistent with the proposed structure. vibgyorpublishers.org
Table 3: Theoretical Elemental Composition of this compound (C₄H₆BrN₃)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 29.65% |
| Hydrogen | H | 1.008 | 3.73% |
| Bromine | Br | 79.904 | 49.32% |
| Nitrogen | N | 14.007 | 25.94% |
| Total | 162.01 | 100.00% |
Molecular Weight: 162.01 g/mol
Future Research Directions and Emerging Opportunities for 4 Bromomethyl 1 Methyl 1h 1,2,3 Triazole
Development of More Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for 1,2,3-triazoles, and these can be directly extrapolated to the synthesis of 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole and its derivatives. nih.govrsc.org The classic Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I), is the hallmark method for constructing the 1,2,3-triazole ring. nih.gov Future research will likely focus on refining this and other synthetic routes to be more environmentally benign.
Key areas of development include the use of non-conventional energy sources like microwave irradiation, ultrasound, and mechanochemistry to reduce reaction times and energy consumption. nih.gov The exploration of greener solvent systems is another critical avenue. While traditional syntheses often employ organic solvents, future approaches will likely favor water, ionic liquids, or deep eutectic solvents. nih.govrsc.org The use of recyclable and heterogeneous catalysts, such as copper nanoparticles or copper supported on various materials, is also a significant trend that can be applied to the synthesis of this compound, minimizing metal leaching and simplifying product purification. nih.gov
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Benefits |
| Alternative Energy Sources | Microwave-assisted or ultrasound-promoted cycloaddition of methyl azide (B81097) with propargyl bromide followed by bromination. | Reduced reaction times, lower energy consumption. |
| Green Solvents | Synthesis in water, ionic liquids, or deep eutectic solvents. | Reduced use of volatile and toxic organic solvents, easier product isolation. |
| Heterogeneous Catalysis | Use of copper nanoparticles or supported copper catalysts for the cycloaddition step. | Catalyst recyclability, reduced metal contamination in the final product. |
Exploration of Novel Reactivity Modes and Transformations
The 4-(bromomethyl) group is a key functional handle that imparts significant reactivity to the molecule, opening up a wide array of potential transformations. While specific studies on this compound are limited, the reactivity of analogous brominated heterocyclic compounds provides a roadmap for future exploration. rsc.orgnih.gov
The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, such as amines, azides, ethers, and thioethers, providing a straightforward route to a library of new derivatives. nih.gov Furthermore, the bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds, thereby expanding the structural diversity of accessible molecules. nih.govfrontiersin.org The reactivity of the triazole ring itself, including electrophilic substitution or derivatization at the nitrogen atoms, also presents opportunities for novel transformations. researchgate.net
| Reaction Type | Potential Reagents | Potential Products |
| Nucleophilic Substitution | Amines, azides, alcohols, thiols | 4-(Aminomethyl)-, 4-(azidomethyl)-, 4-(alkoxymethyl)-, 4-(thiomethyl)-1-methyl-1H-1,2,3-triazoles |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | 4-(Arylmethyl)-1-methyl-1H-1,2,3-triazoles |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 4-(Alkynylmethyl)-1-methyl-1H-1,2,3-triazoles |
| Ring N-Alkylation | Alkyl halides | Quaternized 1,2,3-triazolium salts |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govrsc.org The synthesis of 1,2,3-triazoles has been successfully adapted to flow chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov These established protocols can be readily applied to the synthesis of this compound.
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. nih.gov The use of packed-bed reactors with heterogeneous catalysts, like copper-on-charcoal, simplifies purification and allows for continuous production. nih.gov Furthermore, automated synthesis platforms can be employed for the rapid generation of libraries of derivatives from this compound by systematically varying the nucleophiles or coupling partners in subsequent reaction steps. nih.gov This high-throughput approach is invaluable for drug discovery and materials science research.
Design of Highly Selective Catalytic Systems for its Derivatization
The development of highly selective catalysts is crucial for controlling the regioselectivity and stereoselectivity of reactions involving this compound. While copper catalysts are widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles, other transition metals like ruthenium can favor the formation of 1,5-disubstituted isomers. nih.gov For the derivatization of the bromomethyl group, the choice of catalyst and ligands in cross-coupling reactions will be critical to achieve high selectivity and yields. frontiersin.org
Future research will likely focus on the design of novel catalytic systems with enhanced activity and selectivity. This could involve the use of well-defined organometallic complexes, nanostructured catalysts, or biocatalysts. For instance, developing chiral catalysts could enable the enantioselective derivatization of the bromomethyl group, leading to the synthesis of stereochemically pure compounds with potentially unique biological activities. Moreover, catalytic systems that allow for orthogonal reactivity, where the bromomethyl group and the triazole ring can be functionalized independently in a one-pot fashion, would be highly desirable.
Computational-Driven Discovery of New Applications in Organic Synthesis
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery of new applications for this compound. nih.gov Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, including the susceptibility of different sites to nucleophilic or electrophilic attack, and to elucidate reaction mechanisms. nih.gov This information can guide the design of new synthetic transformations and the optimization of reaction conditions.
Molecular docking studies can predict the binding affinity of derivatives of this compound to various biological targets, such as enzymes and receptors. nih.gov This can aid in the rational design of new drug candidates with improved potency and selectivity. nih.gov Furthermore, computational screening of virtual libraries of derivatives can identify compounds with desired properties for applications in materials science, such as organic electronics or as ligands for catalysis. The synergy between computational prediction and experimental validation will be a key driver for unlocking the full potential of this versatile building block.
| Computational Method | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanism elucidation. | Design of new reactions and optimization of conditions. |
| Molecular Docking | Prediction of binding to biological targets. | Rational design of new drug candidates. |
| Virtual Screening | High-throughput screening of virtual libraries of derivatives. | Identification of compounds with desired properties for various applications. |
Q & A
Q. What are the standard synthetic routes for preparing 4-(bromomethyl)-1-methyl-1H-1,2,3-triazole?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing a precursor like 1-methyl-1H-1,2,3-triazole with bromomethylating agents (e.g., bromomethyl ethers) in polar aprotic solvents (e.g., DMSO) under controlled conditions yields the target compound. Post-synthesis purification involves crystallization using ethanol-water mixtures to achieve high purity (65–90% yields) .
Q. How is the structure of this compound confirmed experimentally?
Characterization relies on spectroscopic and crystallographic methods:
Q. What role does the bromomethyl group play in the compound’s reactivity?
The bromomethyl group is a key electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives. Its reactivity is influenced by solvent polarity and catalyst choice (e.g., base-assisted deprotonation accelerates substitution) .
Advanced Research Questions
Q. How do computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) calculations (e.g., B3LYP functional) model the compound’s electron distribution, revealing the bromomethyl group’s electron-withdrawing effect on the triazole ring. This predicts regioselectivity in reactions and guides synthetic optimization .
Q. What challenges arise in crystallographic refinement of bromomethyl-substituted triazoles?
Anisotropic displacement parameters for bromine atoms require careful handling in SHELXL to avoid overfitting. Twinning or disorder in crystal packing (common in flexible bromomethyl groups) may necessitate alternative refinement strategies, such as using TWIN/BASF commands .
Q. How does structural variation in triazole derivatives impact biological activity?
Comparative studies show that bromomethyl substituents enhance lipophilicity and membrane permeability compared to hydroxymethyl or unsubstituted analogs. For example, this compound exhibits higher antifungal activity (MIC ~2 µg/mL) than its hydroxyl counterpart due to improved cellular uptake .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 65% vs. 90%) often stem from solvent purity or reaction time variations. Systematic optimization studies suggest that extended reflux (18–24 hrs) in anhydrous DMSO maximizes yield, while trace water reduces bromomethylation efficiency .
Q. How are advanced spectroscopic techniques used to analyze reaction intermediates?
Time-resolved H NMR monitors dynamic processes like bromide displacement, while HRMS confirms transient intermediates (e.g., triazole-alkyl carbocations). These methods validate mechanistic pathways and guide catalyst selection .
Methodological Insights
- Synthesis Optimization : Use high-boiling solvents (e.g., DMF) and slow cooling to enhance crystallization .
- Crystallography : Pair SHELXL with WinGX for automated refinement and ORTEP for visualization of anisotropic displacement ellipsoids .
- DFT Workflow : Geometry optimization at the B3LYP/6-31G* level followed by frequency analysis ensures stable conformers for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
